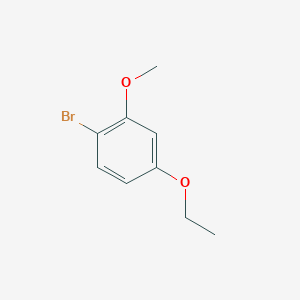

1-Bromo-4-ethoxy-2-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Bromo-4-ethoxy-2-methoxybenzene” is a chemical compound with the molecular formula C9H11BrO2 . It is also known by other names such as “4-Bromo-2-ethoxy-1-methoxybenzene” and "p-Ethoxyanisole" .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . Another method involves the Suzuki coupling of 4-bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes . The compound can also be synthesized through the reaction of N-bromosuccinimide (NBS) with n-butyl lithium (n-BuLi) and trimethyl borate to form a boronic ester .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C9H11BrO2/c1-3-11-9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, ethoxy, and methoxy groups . Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 187.034 g/mol . It has a boiling point of 223 °C and a melting point of 9-10 °C . The density of the compound is 1.494 g/mL at 25 °C .Scientific Research Applications

Selective Radical Cyclization

Esteves, Ferreira, and Medeiros (2007) investigated the controlled-potential reduction of derivatives of 1-bromo-2-methoxy-2-(prop-2′-ynyloxy)ethyl benzene, leading to high yields of tetrahydrofuran derivatives. This study highlights the compound's role in facilitating selective radical cyclization processes (Esteves, Ferreira, & Medeiros, 2007).

Liquid Crystal Synthesis

Bertini et al. (2003) explored the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene, leading to the synthesis of unsaturated β-C-aryl glycosides. These glycosides can be used as chiral precursor compounds in the synthesis of chiral liquid crystals (Bertini et al., 2003).

Molecular Rotor Study

Balema et al. (2019) conducted a study involving 1-bromo-4-methoxybenzene attached to a surface to investigate molecular motion at the single-molecule level. This research provides insights into the dynamics of molecular rotors based on chemical functionality (Balema et al., 2019).

Synthesis of Functionalized Alkoxyamine Initiators

Miura, Hirota, Moto, and Yamada (1999) described the reaction of 4-bromo-, 4-(ethoxycarbonyl)-, and 4-methoxyethylbenzenes with stable nitroxide radicals to yield alkoxyamines. These initiators were then used for the controlled synthesis of block copolymers (Miura et al., 1999).

Novel Electrolyte Additive for Lithium-Ion Batteries

Research by Zhang Qian-y (2014) on 4-bromo-2-fluoromethoxybenzene, a related compound, shows its potential as a bi-functional electrolyte additive for lithium-ion batteries, providing overcharge protection and fire retardancy (Zhang Qian-y, 2014).

Mechanism of Action

The mechanism of action of “1-Bromo-4-ethoxy-2-methoxybenzene” in chemical reactions typically involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Properties

IUPAC Name |

1-bromo-4-ethoxy-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTLEGYFKJSAIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)

![Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375346.png)

![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)

![[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol](/img/structure/B1375360.png)

![8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1375361.png)